molecular formula C8H9ClN2O B8803543 2-amino-N-(3-chlorophenyl)acetamide

2-amino-N-(3-chlorophenyl)acetamide

Cat. No.: B8803543
M. Wt: 184.62 g/mol
InChI Key: RMAVZDYKICXJHO-UHFFFAOYSA-N
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Description

2-amino-N-(3-chlorophenyl)acetamide is an organic compound with the molecular formula C8H10ClN2O It is a derivative of acetamide, where the amine group is substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chlorophenyl)acetamide typically involves the reaction of 3-chloroaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Reaction Scheme:

  • 3-chloroaniline + chloroacetyl chloride → intermediate
  • Intermediate + H2O → this compound

Reaction Conditions:

  • Temperature: 0-5°C for the initial reaction
  • Solvent: Dichloromethane or another suitable organic solvent
  • Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitro group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.

Major Products Formed

    Oxidation: 2-nitro-N-(3-chlorophenyl)acetamide

    Reduction: 2-amino-N-(3-chlorophenyl)ethanol

    Substitution: 2-amino-N-(3-methoxyphenyl)acetamide

Scientific Research Applications

2-amino-N-(3-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-chlorophenyl)acetamide
  • 2-amino-N-(2-chlorophenyl)acetamide
  • 2-amino-N-(3-bromophenyl)acetamide

Comparison

2-amino-N-(3-chlorophenyl)acetamide is unique due to the position of the chlorine atom on the phenyl ring. This positional isomerism can significantly affect the compound’s reactivity and biological activity. For instance, the 3-chloro derivative may exhibit different pharmacokinetic properties compared to the 2-chloro or 4-chloro derivatives, making it more suitable for specific applications.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-amino-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C8H9ClN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12)

InChI Key

RMAVZDYKICXJHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To [(3-chloro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester (0.7 g, 2.46 mmol) at rt was added 1,4-dioxane HCl (10 ml). The reaction was stirred for 16 h at rt and then filtered. The collected solid was 2-amino-N-(3-chloro-phenyl)-acetamide hydrochloride salt (0.6 g, 100%). HPLC-MS 184, 186 [M+1]+.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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